molecular formula C12H9N3O5 B3842661 N'-(4-nitrobenzoyl)-2-furohydrazide

N'-(4-nitrobenzoyl)-2-furohydrazide

Cat. No.: B3842661
M. Wt: 275.22 g/mol
InChI Key: PBTMSHOIEFZUJB-UHFFFAOYSA-N
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Description

“N’-(4-nitrobenzoyl)-2-furohydrazide” is a complex organic compound. It likely contains a nitrobenzoyl group (a benzene ring with a nitro group and a carbonyl group), a furo group (a heterocyclic ring containing oxygen and four carbon atoms), and a hydrazide group (a compound derived from hydrazine and a carboxylic acid or one of its derivatives) .


Chemical Reactions Analysis

The chemical reactions involving “N’-(4-nitrobenzoyl)-2-furohydrazide” would depend on its molecular structure and the conditions under which the reactions take place. Compounds containing nitrobenzoyl, furo, and hydrazide groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-(4-nitrobenzoyl)-2-furohydrazide” would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of “N’-(4-nitrobenzoyl)-2-furohydrazide” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with “N’-(4-nitrobenzoyl)-2-furohydrazide” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “N’-(4-nitrobenzoyl)-2-furohydrazide” would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

N'-(4-nitrobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-11(8-3-5-9(6-4-8)15(18)19)13-14-12(17)10-2-1-7-20-10/h1-7H,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTMSHOIEFZUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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